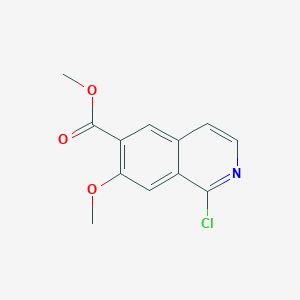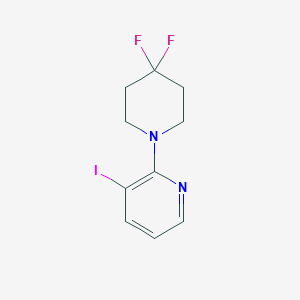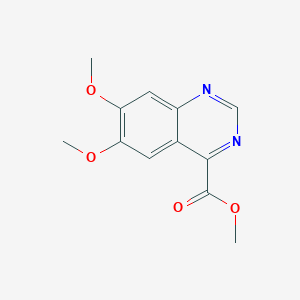
Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the seventh position, and a carboxylate ester group at the sixth position of the isoquinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: The isoquinoline undergoes chlorination at the first position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Methoxylation: The chlorinated isoquinoline is then subjected to methoxylation at the seventh position using methanol in the presence of a base like sodium methoxide (NaOMe).
Carboxylation: Finally, the compound is carboxylated at the sixth position using carbon dioxide (CO2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chlorine atom at the first position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group at the seventh position can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylate ester group at the sixth position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of substituted isoquinolines with various functional groups.
Oxidation: Formation of hydroxylated isoquinolines.
Reduction: Formation of alcohol derivatives of isoquinolines.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound is used as a probe to study the interactions of isoquinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of novel therapeutic agents. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. It is also employed in the synthesis of specialty chemicals for various applications.
Mecanismo De Acción
The mechanism of action of Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorine, methoxy, and carboxylate groups allows for specific interactions with the active sites of target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds:
- Methyl 1-Chloro-7-hydroxy-isoquinoline-6-carboxylate
- Methyl 1-Chloro-7-ethoxy-isoquinoline-6-carboxylate
- Methyl 1-Chloro-7-methyl-isoquinoline-6-carboxylate
Comparison: Methyl 1-Chloro-7-methoxy-isoquinoline-6-carboxylate is unique due to the presence of the methoxy group at the seventh position, which imparts specific chemical and biological properties. Compared to its analogs with different substituents at the seventh position, the methoxy group enhances the compound’s solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
methyl 1-chloro-7-methoxyisoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-6-8-7(3-4-14-11(8)13)5-9(10)12(15)17-2/h3-6H,1-2H3 |
Clave InChI |
SMVYKEWDTGJZIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=CN=C(C2=C1)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)



![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)

